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molecular formula C13H12FNO B8661598 8-Fluoro-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one CAS No. 124907-01-3

8-Fluoro-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one

Cat. No. B8661598
M. Wt: 217.24 g/mol
InChI Key: ZXQNFANRYNKZMJ-UHFFFAOYSA-N
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Patent
US05202343

Procedure details

To a suspension of sodium hydride (80% dispersion in oil; 1.15 g) in dry THF (50 ml) under nitrogen was added 8-fluoro-1,2,3,9-tetrahydro-4H -carbazol-4-one (6.5 g) in dry THF (50 ml), and the mixture was stirred for 1 h. Methyl iodide (4.1 ml) was added, and the mixture was stirred for 3 h. The mixture was then poured into brine (300 ml) and extracted with ether (2×300 ml). The combined, dried organic extracts were evaporated in vacuo to give the title compound (5.77 g), m.p. 126°-128°.
Quantity
1.15 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
4.1 mL
Type
reactant
Reaction Step Three
Name
brine
Quantity
300 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[F:3][C:4]1[CH:5]=[CH:6][CH:7]=[C:8]2[C:16]=1[NH:15][C:14]1[CH2:13][CH2:12][CH2:11][C:10](=[O:17])[C:9]2=1.[CH3:18]I>C1COCC1.[Cl-].[Na+].O>[F:3][C:4]1[CH:5]=[CH:6][CH:7]=[C:8]2[C:16]=1[N:15]([CH3:18])[C:14]1[CH2:13][CH2:12][CH2:11][C:10](=[O:17])[C:9]2=1 |f:0.1,5.6.7|

Inputs

Step One
Name
Quantity
1.15 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
6.5 g
Type
reactant
Smiles
FC=1C=CC=C2C=3C(CCCC3NC12)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
4.1 mL
Type
reactant
Smiles
CI
Step Four
Name
brine
Quantity
300 mL
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 3 h
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (2×300 ml)
CUSTOM
Type
CUSTOM
Details
dried organic extracts were evaporated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC=1C=CC=C2C=3C(CCCC3N(C12)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.77 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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